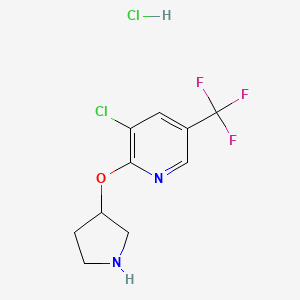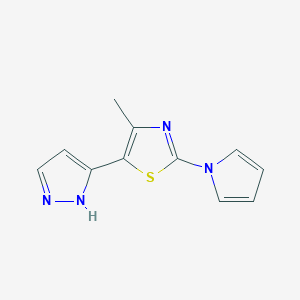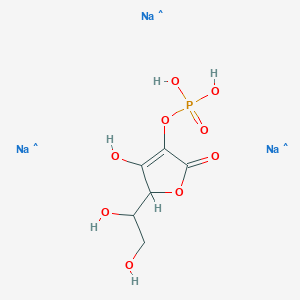
2-Phospho-L-ascorbic acid (trisodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phospho-L-ascorbic acid (trisodium): L-ascorbic acid 2-phosphate trisodium salt , is a stable derivative of L-ascorbic acid (vitamin C). It is widely used in various scientific and industrial applications due to its antioxidant properties and ability to stimulate the production of hepatocyte growth factor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phospho-L-ascorbic acid (trisodium) can be synthesized by reacting L-ascorbic acid with phosphoric acid, followed by the addition of trisodium salt. The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the stability and purity of the final product .
Industrial Production Methods: In industrial settings, the production of 2-Phospho-L-ascorbic acid (trisodium) involves large-scale chemical synthesis under stringent quality control measures. The process includes the purification of the compound to achieve a high level of purity, typically greater than 95% .
Chemical Reactions Analysis
Types of Reactions: 2-Phospho-L-ascorbic acid (trisodium) undergoes various chemical reactions, including:
Oxidation: It can act as an antioxidant, preventing the oxidation of other molecules.
Reduction: It can be reduced to L-ascorbic acid under certain conditions.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used to replace the phosphate group.
Major Products:
Oxidation: The major product is dehydroascorbic acid.
Reduction: The major product is L-ascorbic acid.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Mechanism of Action
2-Phospho-L-ascorbic acid (trisodium) exerts its effects through several mechanisms:
Antioxidant Activity: It acts as an antioxidant by neutralizing free radicals and preventing oxidative damage to cells.
Stimulation of Hepatocyte Growth Factor Production: It stimulates the production of hepatocyte growth factor, which plays a crucial role in cell growth and differentiation.
Gene Repression: It is involved in the repression of certain genes, such as dihydrotestosterone-induced dickkopf-1 expression.
Comparison with Similar Compounds
L-ascorbic acid (vitamin C): The parent compound of 2-Phospho-L-ascorbic acid (trisodium), known for its antioxidant properties.
Sodium L-ascorbyl-2-phosphate: Another derivative of L-ascorbic acid with similar properties.
Uniqueness: 2-Phospho-L-ascorbic acid (trisodium) is unique due to its stability compared to L-ascorbic acid. It retains the beneficial properties of L-ascorbic acid while being more resistant to oxidation and degradation .
Properties
Molecular Formula |
C6H9Na3O9P |
|---|---|
Molecular Weight |
325.07 g/mol |
InChI |
InChI=1S/C6H9O9P.3Na/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2,4,7-9H,1H2,(H2,11,12,13);;; |
InChI Key |
ABTBLEGNFLLCMG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O.[Na].[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


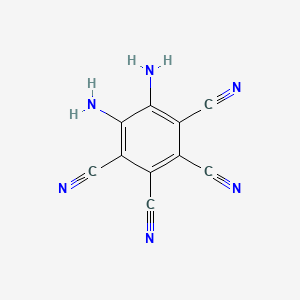
![8-chloro-2-phenyl-3-[1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one](/img/structure/B12511345.png)
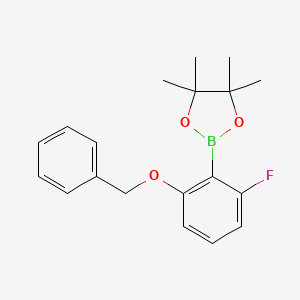
![4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B12511354.png)
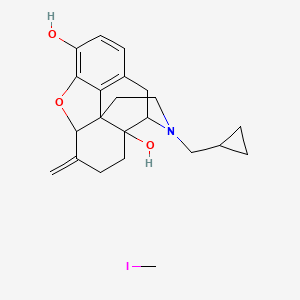
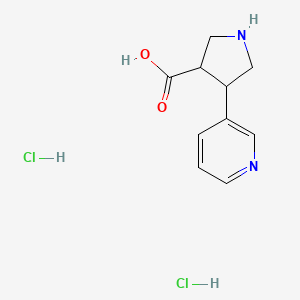
![N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511370.png)
![1-Benzyl-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride](/img/structure/B12511386.png)
![1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12511394.png)
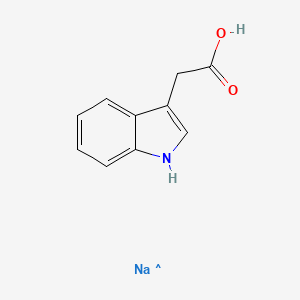
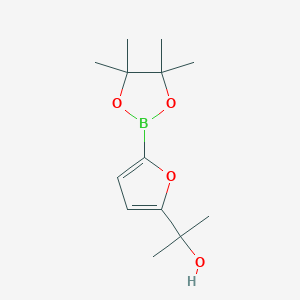
![2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B12511416.png)
